molecular formula C20H23ClN2O3S B3863105 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide

2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide

Cat. No. B3863105
M. Wt: 406.9 g/mol
InChI Key: VAPOJMSILZGVQB-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of study.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide is not fully understood. However, studies have suggested that this compound may exert its antitumor and antiviral activities through the inhibition of specific enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of specific proteins involved in tumor growth and survival. Additionally, this compound has been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic properties. However, a limitation of using this compound is its potential toxicity, which may require careful handling and disposal procedures.

Future Directions

There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, more research is needed to evaluate the safety and toxicity of this compound in order to ensure its safe use in lab experiments.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide has been studied for its potential applications in various fields of scientific research. One area of interest is in the field of medicinal chemistry, where this compound has been evaluated for its potential as a therapeutic agent. Studies have shown that this compound exhibits antitumor and antiviral activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(3,4-diethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-3-25-18-10-9-15(11-19(18)26-4-2)12-22-23-20(24)14-27-13-16-7-5-6-8-17(16)21/h5-12H,3-4,13-14H2,1-2H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPOJMSILZGVQB-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Chlorophenyl)methyl]sulfanyl}-N'-[(E)-(3,4-diethoxyphenyl)methylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide
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2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide
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2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide
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2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide
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2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide
Reactant of Route 6
2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide

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